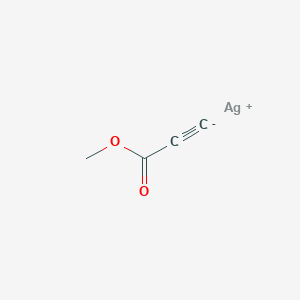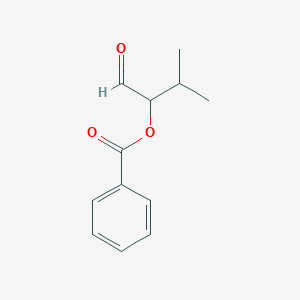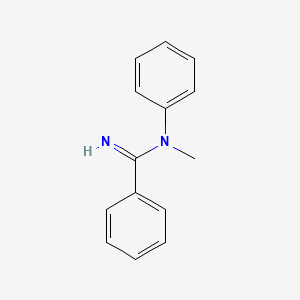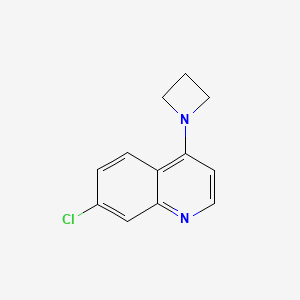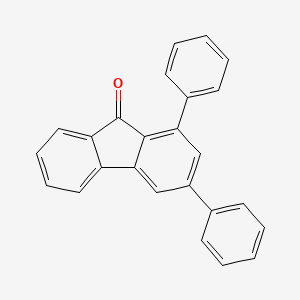![molecular formula C7H5Br B14616621 Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- CAS No. 60040-77-9](/img/structure/B14616621.png)
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is a brominated derivative of bicyclo[4.1.0]hepta-1,3,5-triene, a compound known for its unique bicyclic structure. This compound is of interest in organic chemistry due to its strained ring system and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- typically involves the bromination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through the addition of bromine (Br2) to the double bonds of the parent compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the bromine atom.
Addition: Reagents like hydrogen (H2) in the presence of a catalyst can add across the double bonds.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., hydroxylated or aminated derivatives.
Addition: Hydrogenated derivatives with saturated rings.
Oxidation: Epoxides or diols.
Reduction: Reduced forms with fewer double bonds.
科学的研究の応用
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in studying reaction mechanisms.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- involves its reactivity due to the strained ring system and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The double bonds in the bicyclic structure also make it susceptible to addition reactions, where reagents add across the double bonds, altering the compound’s structure and properties.
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the bromine atom.
Bicyclo[4.1.0]hepta-1,3,5-triene, 2,5-diphenyl-: A derivative with phenyl groups instead of bromine.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo- is unique due to the presence of the bromine atom, which imparts different reactivity and properties compared to its non-brominated counterparts. The bromine atom makes the compound more reactive in substitution reactions and can influence the overall stability and reactivity of the bicyclic system.
特性
CAS番号 |
60040-77-9 |
|---|---|
分子式 |
C7H5Br |
分子量 |
169.02 g/mol |
IUPAC名 |
2-bromobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Br/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2 |
InChIキー |
QOJMJVLTYIKRIY-UHFFFAOYSA-N |
正規SMILES |
C1C2=C1C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


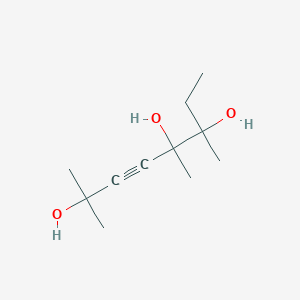
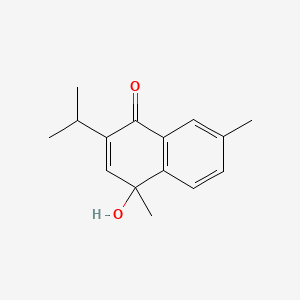

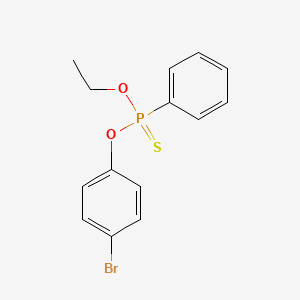
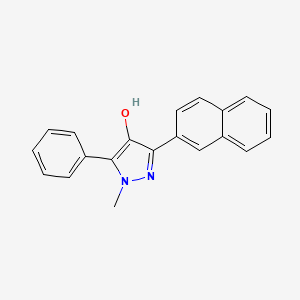
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
